molecular formula C14H20O6 B1247303 Colletodiol CAS No. 21142-67-6

Colletodiol

Cat. No. B1247303
CAS RN: 21142-67-6
M. Wt: 284.3 g/mol
InChI Key: SHQHOHRUGBYJBS-RSNJVVJKSA-N
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Description

Colletodiol is a fungal metabolite that has been found in D. grovesii and has immunosuppressant and antiviral activities . It inhibits concanavalin A- or LPS-induced proliferation of isolated mouse splenocytes . Colletodiol also inhibits influenza A viral replication in HeLa-IAV-Luc cells .


Synthesis Analysis

The enantioselective synthesis of colletodiol has been achieved in 11 steps from methyl 1,3,5-octatrienoate and 16 total steps from both ethyl sorbate and methyl 1,3,5-octatrienoate . The route relies upon an enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction to form a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters were further functionalized, coupled, and macrolactonized to provide colletodiol after deprotection .


Molecular Structure Analysis

Colletodiol, C14H20O6, is a macrocyclic dilactone, derived from two dissimilar hydroxy-acids . The structure of the metabolite has been defined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of colletodiol include enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction . These reactions lead to the formation of a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters are then further functionalized, coupled, and macrolactonized to provide colletodiol .

Scientific Research Applications

Anti-Leukemia Activity

Colletodiol has been found to have potent anti-leukemia activity. In a study, it was shown to be very effective against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines .

Marine Drug Research

Colletodiol is used in marine drug research. It was used in the chemical derivatization and comparison with a known compound, halosmysin A, which was isolated from the fungus Halosphaeriaceae sp .

Fungal Metabolite Studies

Colletodiol is a secondary metabolite produced by the fungus Colletotrichum. This fungus is known to produce a variety of secondary metabolites with diverse bioactivities .

Plant Pathology

Colletodiol is produced by the fungus Colletotrichum, which is known to cause anthracnose on cereals, legumes, fruit trees, and vegetables .

Drug Discovery

The secondary metabolites produced by Colletotrichum fungi, including Colletodiol, could help in drug discovery as well as help to understand the relationships between endophytes and their host plants .

Biosynthesis Studies

Colletodiol is used in biosynthesis studies. It has been synthesized in specifically labeled form from other compounds and its incorporation into the macrodiolide, colletodio, has been demonstrated in cultures of sp. ATCC 20502 .

properties

IUPAC Name

(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHOHRUGBYJBS-RSNJVVJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colletodiol

CAS RN

21142-67-6
Record name Colletodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLLETODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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